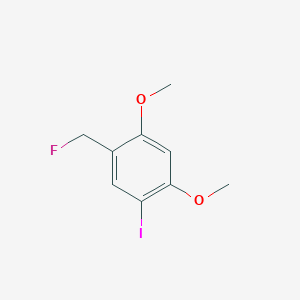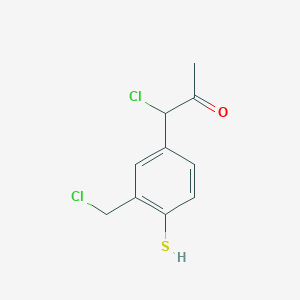
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, methyl, and mercapto functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-chloro-1-(4-substituted) phenylhydrazono)propan-2-one with triethylamine in tetrahydrofuran (THF) at room temperature for 6-8 hours . The reaction mixture is then diluted with water and extracted with diethyl ether to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiols.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo various chemical reactions can lead to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one is unique due to the presence of both chlorine and mercapto functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H10Cl2OS |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-2-3-9(14)8(4-7)5-11/h2-4,10,14H,5H2,1H3 |
Clave InChI |
XEJFKOJCHSLSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)S)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




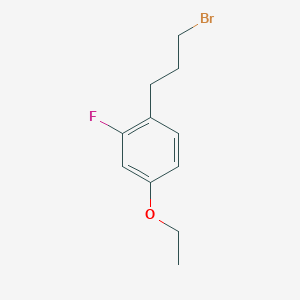
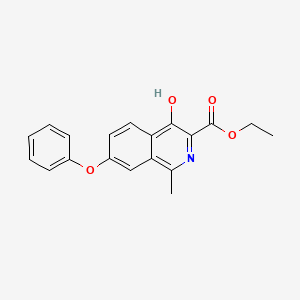

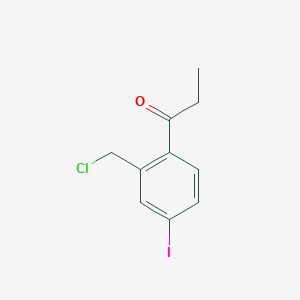
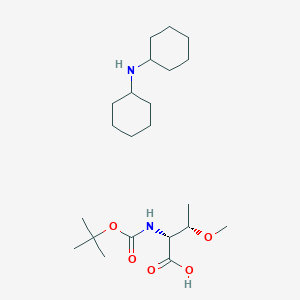


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)

